molecular formula C21H29N5O5 B3968387 1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate

1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No.: B3968387
M. Wt: 431.5 g/mol
InChI Key: LMJPBQIILSUGRH-UHFFFAOYSA-N
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Description

1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a triazine ring, which is further substituted with butan-2-ylamino and propan-2-ylamino groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

(1-methoxy-1-oxopropan-2-yl) 4-[[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5/c1-7-13(4)23-20-24-19(22-12(2)3)25-21(26-20)31-16-10-8-15(9-11-16)18(28)30-14(5)17(27)29-6/h8-14H,7H2,1-6H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJPBQIILSUGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NC(C)C)OC2=CC=C(C=C2)C(=O)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate
Reactant of Route 2
Reactant of Route 2
1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate

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